Vinyl neodecanoate

Description

Nomenclature and Chemical Identification

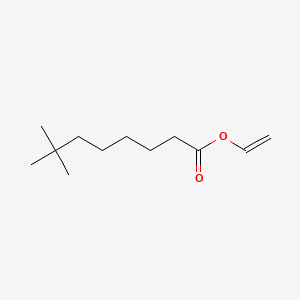

This compound is systematically named ethenyl 7,7-dimethyloctanoate under IUPAC conventions. Its structure comprises a vinyl group (–CH=CH₂) bonded to the oxygen atom of neodecanoic acid, a ten-carbon branched carboxylic acid (Figure 1).

Table 1: Chemical Identification of this compound

The compound’s isomeric complexity arises from neodecanoic acid’s synthesis pathway, which generates multiple branched configurations. This structural variability contributes to its low glass transition temperature (–3°C) and compatibility with diverse monomer systems.

Position Within the Vinyl Ester Monomer Family

This compound belongs to the VeoVa monomer series , which includes analogs like VeoVa 9 (neononanoate) and VeoVa 11 (neoundecanoate). These monomers share a common backbone of branched carboxylic acids but differ in alkyl chain length:

- VeoVa 9 : 9 carbons, higher glass transition temperature (+70°C)

- VeoVa 10 : 10 carbons, balanced flexibility (–3°C Tg)

- VeoVa 11 : 11 carbons, enhanced hydrophobicity

The tertiary α-carbon in this compound’s ester group (Figure 2) prevents proton abstraction during alkaline exposure, unlike linear vinyl esters such as vinyl acetate. This structural feature underpins its use in cement-modified adhesives and exterior coatings, where pH extremes degrade conventional polymers. Additionally, the branched alkyl chain reduces water absorption by 40–60% compared to acrylic-based emulsions, as measured in accelerated weathering tests.

Figure 1: Synthesis Pathway

Neodecanoic acid + Vinyl alcohol → this compound (esterification)

Figure 2: Molecular Structure Highlighting the tertiary α-carbon and branched alkyl chain.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFJAZCVMOXQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274216 | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 175 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51000-52-3, 26544-09-2, 195321-14-3 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl tert-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl tert-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The transvinylation of neodecanoic acid (C₁₀ branched carboxylic acid) with vinyl acetate is the most widely documented method. This process involves palladium-based catalysts, such as palladium(II) acetate coordinated with 2,2′-bipyridyl ligands, which facilitate the exchange of acetate groups between vinyl acetate and neodecanoic acid. The reaction proceeds via the following equilibrium:

where R represents the neodecanoate moiety.

Key catalytic systems include:

-

Homogeneous palladium complexes : Pd(OAc)₂ with 2,2′-bipyridyl enhances reaction rates by stabilizing the active Pd⁰ species.

-

Copper(II) oxidants : Copper 2-ethylhexanoate acts as a co-catalyst, regenerating Pd(II) from Pd⁰ and maintaining catalytic activity.

-

Promoters : Lithium chloride (0.1–0.4 M) increases initial reaction rates by 50–100%, as demonstrated in batch reactions at 110°C.

Process Optimization and Yield Data

Industrial implementations often employ continuous reactive distillation to shift the equilibrium toward vinyl neodecanoate production. For example, a pilot plant using a bubble column reactor achieved 80% conversion of neodecanoic acid at 100–101°C with a palladium concentration of 1,000 ppm. The table below summarizes critical parameters from patent data:

Acetylene-Based Synthesis

Zinc-Catalyzed Direct Vinylation

An alternative route involves the reaction of acetylene with neodecanoic acid in the presence of zinc carboxylate catalysts. This method, though less common today due to safety concerns with acetylene, proceeds via:

Process Details :

-

Yield : Early reports indicate 60–70% conversion, but side reactions (e.g., oligomerization of acetylene) limit efficiency.

-

Safety : Requires pressurized reactors and strict temperature control to prevent explosive acetylene decomposition.

Ethylene-Based Oxidative Carboxylation

Homogeneous Liquid Phase Process

A novel approach described in patent literature utilizes ethylene, oxygen, and neodecanoic acid in a palladium/copper-catalyzed system. The reaction mechanism involves:

-

Oxidative addition : Pd(II) activates ethylene and acid.

-

Reductive elimination : Forms vinyl ester and regenerates Pd(0), which is reoxidized by Cu(II).

Key Findings :

-

Catalyst System : Pd(OAc)₂/Cu(2-ethylhexanoate)₂ at 110°C achieves 37% yield of this compound.

-

Byproducts : Acetaldehyde (0.2–3.4 g/L) and divinyl esters form due to competing pathways.

-

Rate Enhancement : Adding LiCl increases the initial rate from 0.2 to 0.7 mol/L·hr.

Continuous vs. Batch Processes

Semi-Continuous Reactive Distillation

Modern plants favor semi-continuous systems to improve efficiency. A patented setup combines a bubble column reactor with a distillation column, enabling:

-

In situ removal of acetic acid , shifting equilibrium toward product.

-

Recycling of unreacted vinyl acetate (99.9% purity) at 0.5:1 to 7:1 ratios.

-

Reduced catalyst deactivation : Localized heating in batch reactors accelerates Pd sintering, whereas continuous processes maintain stable activity for >100 hours.

Batch Reactor Limitations

Batch systems, while simpler, face challenges:

-

Catalyst poisoning : Impurities in neodecanoic acid (e.g., dimeric esters) reduce Pd activity by 30–50% per cycle.

-

Lower space-time yield : 0.3–0.7 mol/L·hr vs. 1.0–1.5 mol/L·hr in continuous mode.

Purification and Quality Control

Post-Reaction Processing

Crude this compound undergoes multi-stage purification:

Chemical Reactions Analysis

Vinyl neodecanoate undergoes various chemical reactions, including:

Polymerization: It is commonly used in emulsion polymerization to produce copolymers with vinyl acetate and other monomers.

Addition Reactions: The vinyl group can participate in addition reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include acids, bases, and radical initiators. The major products formed from these reactions are copolymers, neodecanoic acid, and vinyl alcohol .

Scientific Research Applications

Industrial Applications

Vinyl neodecanoate is primarily used in the following areas:

-

Coatings

- Emulsion Paints : It serves as a key component in water-based latex paints, providing improved durability and adhesion to various substrates. Approximately 65% of its usage in the EU is attributed to coatings .

- Architectural Coatings : Used in coatings for wood, metal, and concrete, enhancing weather resistance and aesthetic qualities.

- Solvent-Borne Coatings : Employed in formulations requiring higher performance characteristics such as metal topcoats and decorative plasters.

- Adhesives

- Polymer Production

Case Study 1: UV-Curable Coatings

A study highlighted the use of this compound as a reactive diluent in UV-curable coatings. The incorporation of this compound into formulations resulted in improved adhesion properties on difficult substrates compared to traditional acrylate-based systems. The study demonstrated that coatings with this compound exhibited superior performance metrics such as peel strength and gel content when subjected to UV curing processes .

Case Study 2: Sustainable Coating Formulations

Research conducted on the formulation of eco-friendly coatings found that this compound could be combined with bio-based materials like itaconic acid to create sustainable alternatives to conventional acrylic coatings. These formulations not only met performance standards but also reduced environmental impact due to lower volatile organic compound (VOC) emissions during application .

Table 1: Usage Distribution of this compound in the EU

| Application Type | Percentage Usage |

|---|---|

| Coatings | 65% |

| Adhesives | 35% |

| Others | <1% |

Table 2: Performance Comparison of this compound-Based Coatings vs. Traditional Acrylates

| Property | This compound-Based | Traditional Acrylates |

|---|---|---|

| Peel Strength (N/m) | Higher | Lower |

| Gel Content (%) | Comparable | Lower |

| UV Stability | Superior | Moderate |

Mechanism of Action

The primary mechanism by which vinyl neodecanoate exerts its effects is through polymerization. The vinyl group undergoes radical polymerization, forming long chains that contribute to the material’s properties . The highly branched structure of the neodecanoic acid moiety provides steric hindrance, enhancing the polymer’s resistance to hydrolysis and oxidation .

Comparison with Similar Compounds

Key Properties:

- Physical Properties : Density = 0.88 g/cm³; boiling point = 241.6°C; melting point < -73.49°C; low volatility .

- Polymerization: Reactivity ratios with vinyl acetate (VAc) are 0.99 (VAc) and 0.92 (vinyl neodecanoate), enabling stable copolymerization .

- Tg (Glass Transition Temperature): Poly(this compound) has a Tg of -3°C, compared to 32°C for poly(vinyl acetate) (PVAc), acting as an internal plasticizer in emulsions .

Comparison with Similar Compounds

Vinyl Acetate (VAc)

Key Findings :

- Copolymers of VAc and this compound exhibit superior flexibility and durability due to the latter’s low Tg and hydrophobic branching .

- In alkaline hydrolysis tests, this compound-modified acrylic films retained >85% mass after 8 weeks, while unmodified films degraded completely .

Vinyl Decanoate (Linear C10 Ester)

| Property | This compound | Vinyl Decanoate |

|---|---|---|

| Structure | Branched tertiary C10 | Linear C10 |

| Hydrolytic Resistance | High (steric hindrance) | Moderate (linear chain) |

| UV Stability | Excellent | Moderate |

| Applications | High-end coatings, metal protection | General-purpose emulsions |

Key Findings :

- The branched structure of this compound provides superior resistance to environmental stressors compared to linear analogs like vinyl decanoate .

Other Vinyl Esters (e.g., Vinyl Pivalate, Vinyl Laurate)

| Ester | Chain Length/Branching | Key Differences |

|---|---|---|

| Vinyl Pivalate | Short, branched (C5) | Lower hydrophobicity; limited plasticizing effect |

| Vinyl Laurate | Linear C12 | Higher hydrophobicity but poor alkali resistance |

| Vinyl Neononanoate | Branched C9 | Similar steric effects but shorter chain length |

Key Findings :

- Vinyl neononanoate (C9) shows comparable alkali resistance to this compound but lower thermal stability due to its shorter chain .

- Vinyl laurate’s linear C12 chain improves hydrophobicity but lacks the hydrolytic stability of branched esters .

Performance in Copolymers

Acrylic Copolymers

- Water Absorption: Acrylic copolymers modified with 10% this compound showed 40% lower water absorption after 14 days compared to unmodified copolymers .

- Alkali Resistance: In 2% NaOH, this compound-modified films retained >90% mass, while 100% acrylic films degraded entirely .

Economic and Environmental Impact

- Replacing 30–50% of acrylic monomers with this compound reduces raw material costs without compromising performance, offering a cost-effective alternative to 100% acrylic systems .

- This compound-based emulsions comply with low-VOC regulations due to low volatility .

Biological Activity

Vinyl neodecanoate (VnD), a vinyl ester, has garnered attention in recent years due to its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of VnD, focusing on its antimicrobial properties, polymerization characteristics, and potential biomedical applications.

This compound is characterized by its unique structure, which allows it to participate in various polymerization processes. It can be copolymerized with other monomers to create materials with tailored properties. For instance, poly(octadecyl acrylate-co-vinyl neodecanoate) has been synthesized to enhance oil transportation properties . The polymerization of VnD can be influenced by factors such as temperature and molecular weight distribution, which are critical for its application in controlled release systems and coatings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of VnD when incorporated into polymeric matrices. Research indicates that VnD-based polymers exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, the incorporation of nanosilver into a poly(vinyl acetate-co-butyl acrylate-co-neodecanoate) matrix demonstrated enhanced antibacterial effects, suggesting that VnD can serve as an effective carrier for antimicrobial agents .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of a synthesized polymer containing this compound. The results showed that the polymer exhibited a reduction in bacterial growth by over 90% when tested against E. coli and S. aureus. This suggests that VnD-containing polymers could be utilized in medical applications where bacterial contamination is a concern.

Biocompatibility and Biomedical Applications

The biocompatibility of VnD is crucial for its use in biomedical applications. Research has indicated that polymers derived from VnD can be designed to be biocompatible, making them suitable for use in drug delivery systems and tissue engineering. For instance, the synthesis of PEGylated nanogels incorporating VnD has shown promise for targeted drug delivery due to their ability to respond to environmental stimuli such as pH and temperature .

Summary of Research Findings

| Property | Description |

|---|---|

| Chemical Structure | Vinyl ester with potential for copolymerization |

| Antimicrobial Activity | Effective against E. coli and S. aureus; >90% reduction in bacterial growth observed |

| Biocompatibility | Suitable for biomedical applications; can be used in drug delivery systems |

| Polymerization | Can be copolymerized with various monomers to enhance functional properties |

Q & A

Q. What are the standard methods for synthesizing vinyl neodecanoate (VNM)-based copolymers in academic research?

this compound is commonly incorporated into copolymers via emulsion polymerization. A typical protocol involves combining VNM with monomers like vinyl acetate, methyl methacrylate (MMA), or butyl acrylate (BA), adjusting ratios to maintain a target glass transition temperature (Tg). For example, a latex emulsion polymer may comprise 65–85% vinyl acetate and 15–35% VNM, with Tg stabilized at ~17°C . Researchers should monitor reaction conditions (e.g., initiator type, surfactant system) to ensure colloidal stability and consistent molecular weight distribution .

Q. How is this compound identified and characterized in regulatory and academic contexts?

VNM is identified by its CAS No. 51000-52-3 and IUPAC name vinyl 7,7-dimethyloctanoate. Regulatory databases like the European Chemicals Agency (ECHA) list it under REACH-registered phase-in substances (EC No. 256-905-8) . For academic verification, techniques such as FTIR (to confirm ester carbonyl peaks at ~1740 cm⁻¹) and NMR (to resolve branched alkyl protons) are recommended. Purity standards often require gas chromatography to detect inhibitors like monomethyl ether hydroquinone .

Q. What key polymer properties are enhanced by this compound in coatings research?

VNM’s long-chain branched ester structure improves hydrolytic resistance by sterically shielding ester bonds from hydrolysis. In copolymer systems, it enhances alkali resistance (critical for cement coatings), water repellency, and scrub resistance. For example, replacing 2-ethylhexyl acrylate (2-EHA) with VNM in acrylic emulsions reduces water vapor transmission rates linearly with increasing VNM content .

Advanced Research Questions

Q. How can researchers optimize the monomer ratio of VNM in copolymers to achieve targeted water resistance?

A systematic approach involves formulating a series of polymers with fixed Tg (e.g., 20°C) by balancing MMA and BA ratios while incrementally replacing hydrophobic monomers like 2-EHA with VNM. Water absorption can be quantified via immersion tests (e.g., 14-day immersion with gravimetric analysis) and correlated to VNM content. For instance, replacing 10% 2-EHA with VNM reduced water absorption by 15% in acrylic emulsions . Advanced characterization, such as dynamic vapor sorption (DVS), provides further insights into moisture diffusion kinetics.

Q. What experimental strategies address contradictions in reported hydrolytic stability data for VNM-containing polymers?

Discrepancies often arise from variations in surfactant systems, Tg, or crosslinking density. To isolate VNM’s effect, researchers should standardize polymer matrices (e.g., fixed Tg and surfactant type) and use accelerated aging protocols (e.g., exposure to 1M NaOH at 60°C). For example, a study controlling these variables demonstrated that VNM’s bulky neodecanoate group reduces ester bond accessibility to hydroxide ions, improving alkali resistance by >40% compared to linear esters .

Q. How can the environmental impact of VNM be assessed in laboratory-scale studies?

VNM is classified as an environmentally hazardous substance (UN No. 3082, Packing Group III). Researchers should conduct ecotoxicity assays using OECD guidelines (e.g., Daphnia magna acute toxicity tests) and monitor biodegradation via OECD 301B. Mitigation strategies include solvent recovery systems and substitution with bio-based neo-acids in synthesis .

Q. What methodologies are critical for analyzing VNM’s role in emulsion stabilization and film formation?

Key techniques include:

- Dynamic light scattering (DLS): To assess particle size distribution and colloidal stability.

- Rheometry: To measure viscosity changes induced by VNM’s crosslinking with allyl ethers.

- Atomic force microscopy (AFM): To evaluate film morphology and surface roughness. For example, acrylates/vinyl neodecanoate crosspolymers exhibit pseudoplastic behavior, stabilizing emulsions at concentrations as low as 0.5% w/w .

Methodological Guidelines

- Experimental Design: When comparing VNM with alternative monomers, ensure Tg and surfactant systems are constant to isolate structural effects .

- Data Presentation: Use line graphs to correlate VNM content with functional properties (e.g., water vapor transmission) and tables to summarize copolymer compositions .

- Ethical Compliance: Adhere to safety protocols for handling VNM (LD50 >5.0 g/kg in dermal rabbit tests) and document waste disposal per Marpol Annex V regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.